molecular formula C24H21N5O2 B6553013 2-(3,4-dimethylphenyl)-5-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040636-15-4

2-(3,4-dimethylphenyl)-5-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6553013
CAS No.: 1040636-15-4
M. Wt: 411.5 g/mol
InChI Key: TZTCFKAEJZVVPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(3,4-dimethylphenyl)-5-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 3,4-dimethylphenyl group at position 2 and a 1,2,4-oxadiazole ring linked via a methyl group at position 3.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-5-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2/c1-15-8-9-18(12-17(15)3)20-13-21-24(30)28(10-11-29(21)26-20)14-22-25-23(27-31-22)19-7-5-4-6-16(19)2/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTCFKAEJZVVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC=C5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethylphenyl)-5-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex heterocyclic compound with potential biological activities. This article synthesizes current research findings on its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrazin core linked to a 1,2,4-oxadiazole moiety and a dimethylphenyl group. Its structural complexity suggests potential interactions with various biological targets.

Structural Formula

C19H20N4O2\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_2

Antibacterial Activity

Research has indicated that derivatives of pyrazole and oxadiazole exhibit significant antibacterial properties. For instance, compounds similar to the one in focus have shown moderate to high activity against Gram-negative bacteria. A study highlighted that the introduction of oxadiazole rings often enhances antibacterial efficacy due to their ability to disrupt bacterial cell wall synthesis and function .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. In vitro studies have demonstrated that related compounds can selectively inhibit COX-II with promising IC50 values ranging from 0.52 μM to 22.25 μM . This selectivity is essential for reducing side effects commonly associated with non-selective COX inhibitors.

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives. Compounds with similar structures have shown efficacy against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Notably, some derivatives demonstrated significant activity against hepatocellular carcinoma cells, indicating their potential as therapeutic agents in oncology .

Study 1: Antibacterial Screening

A comprehensive study evaluated several pyrazole derivatives for antibacterial activity against common pathogens. The compound under review was part of a series that exhibited notable inhibition against E. coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .

Study 2: COX Inhibition

In another investigation focused on anti-inflammatory properties, the compound was tested alongside known COX inhibitors like Celecoxib. The results indicated that it could modulate inflammatory pathways effectively while maintaining a favorable safety profile in animal models .

Research Findings Summary

Activity Type Findings
AntibacterialModerate activity against Gram-negative bacteria; effective MIC values reported.
Anti-inflammatorySelective COX-II inhibition with promising IC50 values; lower ulcerogenic effects compared to traditional NSAIDs.
AnticancerInduces apoptosis in cancer cell lines; effective against hepatocellular carcinoma models.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in the development of new therapeutic agents. Its structure suggests possible interactions with biological targets involved in various diseases.

Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazolo compounds can demonstrate antibacterial and antifungal properties. For instance, modifications to the oxadiazole moiety have been linked to enhanced activity against Gram-positive and Gram-negative bacteria .

Anticancer Properties
Research has shown that compounds with similar pyrazolo structures can inhibit cancer cell proliferation. The incorporation of the oxadiazole unit may contribute to this effect by modulating key signaling pathways involved in tumor growth .

Anti-inflammatory Effects
Some derivatives have been investigated for their anti-inflammatory properties. The presence of specific functional groups can influence the compound's ability to inhibit pro-inflammatory cytokines .

Material Science

The unique electronic properties of pyrazolo compounds make them suitable for applications in organic electronics.

Organic Light Emitting Diodes (OLEDs)
Compounds with pyrazolo frameworks have been studied for their use in OLEDs due to their luminescent properties. The incorporation of electron-donating and electron-withdrawing groups can enhance their photophysical characteristics .

Sensors
Due to their ability to interact with various analytes, pyrazolo compounds are being explored as sensors for detecting metal ions and other pollutants. Their selectivity and sensitivity can be tuned through structural modifications .

Case Study 1: Antimicrobial Screening

A series of derivatives based on the core structure were synthesized and screened for antibacterial activity against common pathogens. Results indicated that certain modifications led to a significant increase in activity against resistant strains .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that derivatives of the compound induced apoptosis in cancer cell lines through the activation of caspase pathways. A structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl rings enhanced potency .

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound’s reactivity stems from its oxadiazole ring and pyrazolo[1,5-a]pyrazin core:

Oxadiazole Ring

  • Nucleophilic Substitution : The oxadiazole’s nitrogen atoms can participate in nucleophilic aromatic substitution (NAS) reactions, particularly under basic or acidic conditions. For instance, reactions with chloroacetonitrile or other alkylating agents may modify the oxadiazole substituent .

  • Hydrolysis : Under acidic or basic conditions, the oxadiazole may undergo hydrolysis to form corresponding amides or acids, though this depends on substitution patterns.

Pyrazolo[1,5-a]pyrazin Core

  • Electrophilic Aromatic Substitution : The pyrazolo[1,5-a]pyrazin framework can undergo electrophilic substitution at positions adjacent to electron-rich heteroatoms (e.g., nitrogen). This reactivity is exploited in functionalization steps.

  • Redox Reactions : The core may participate in redox processes, such as oxidation or reduction, depending on the presence of electron-donating or withdrawing groups.

Nucleophilic Substitution on Oxadiazole

A typical mechanism involves attack by a nucleophile (e.g., alkoxide, amine) at the oxadiazole’s electrophilic carbon or nitrogen. For example, reactions with chloroacetonitrile proceed via a two-step process:

  • Nucleophilic attack at the oxadiazole’s C-5 position.

  • Elimination to form a new bond .

Electrophilic Substitution on Pyrazolo Core

Electrophiles (e.g., halogens, acylating agents) target positions ortho or para to nitrogen atoms in the pyrazolo[1,5-a]pyrazin ring. This is facilitated by the ring’s electron-rich nature and can be directed by steric or electronic factors.

Reaction Conditions and Optimization

Reaction Type Reagents/Conditions Purpose Source
Nucleophilic SubstitutionChloroacetonitrile, K₂CO₃, DMF, 25°C, 8 hFormation of thio derivatives
HydrolysisKOH, EtOH, refluxConversion of NH₂ to NH groups
Electrophilic SubstitutionCS₂, KOH, EtOH, reflux, 6 hThiolation of triazole derivatives
Oxadiazole CouplingPolar solvents (e.g., DMF), controlled tempEnhanced solubility and reaction rates

Comparison of Structural Analogues

The compound’s reactivity can be contextualized by comparing it to similar pyrazolo derivatives:

Compound Key Reaction Biological Implication
Pyrazolo[3,4-d]pyrimidine derivativesCDK2 inhibition via ATP-binding mimicryAnticancer activity
5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-oneOxadiazole hydrolysisAnti-inflammatory potential
Thio derivatives of pyrazolo-triazolo-pyrimidinesExtra hydrogen bonding with enzymesEnhanced CDK2 inhibition

Future Research Directions

  • Structure-Activity Relationships (SAR) : Investigating how modifications to the oxadiazole or pyrazolo core affect reactivity and biological activity.

  • Catalytic Methods : Exploring metal-catalyzed cross-coupling reactions to diversify the compound’s substituents.

  • Stability Studies : Assessing the compound’s resistance to hydrolysis or redox degradation under physiological conditions.

References

  • Evitachem. (2025). 2-(3,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one.

  • RSC Advances. (2022). Discovery of pyrazolo[3,4-d]pyrimidine derivatives as CDK2 inhibitors.

  • Evitachem. (2025). 2-(4-butoxyphenyl)-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Electron-Donating Groups: The 3,4-dimethylphenyl group in the target compound may enhance lipophilicity compared to methoxy or hydroxymethyl substituents, influencing membrane permeability .

Preparation Methods

Formation of the Pyrazole Intermediate

The synthesis begins with the preparation of 2-(3,4-dimethylphenyl)-1H-pyrazol-3(2H)-one , a key intermediate. Adapted from methodologies in pyrazole synthesis:

Procedure:

  • Reactants :

    • 3,4-Dimethylphenylhydrazine hydrochloride (1.0 equiv).

    • Ethyl acetoacetate (1.0 equiv).

    • Sodium acetate (1.0 equiv) as a base.

  • Conditions :

    • Glacial acetic acid as solvent.

    • Reflux at 120°C for 24 hours.

  • Workup :

    • Cool the mixture, evaporate under reduced pressure.

    • Residue dissolved in diethyl ether, washed with saturated sodium bicarbonate.

    • Ether layer evaporated to yield the pyrazole intermediate.

Yield : 76%.

Characterization :

  • ¹H NMR : δ 11.30 (br s, 1H), 7.49 (d, J=1.4 Hz, 1H), 7.43 (dd, J=8.2 Hz, 1H), 7.14 (d, J=8.2 Hz, 1H), 5.31 (s, 1H), 2.20–2.22 (s, 6H), 2.08 (s, 3H).

  • MS(ES) : m/z 203 [M+H].

Cyclization to Pyrazolo[1,5-a]pyrazin-4-one

The pyrazole intermediate undergoes cyclization with ethyl 2-bromoacetate to form the pyrazinone ring. Based on microwave-assisted protocols:

Procedure :

  • Reactants :

    • Pyrazole intermediate (1.0 equiv).

    • Ethyl 2-bromoacetate (1.2 equiv).

    • Potassium carbonate (2.0 equiv) as base.

  • Conditions :

    • Solvent-free microwave irradiation.

    • 150°C for 30 minutes.

  • Workup :

    • Cool and purify via column chromatography (hexane:ethyl acetate, 3:1).

Yield : 68–72% (estimated from analogous reactions).

Characterization :

  • IR : 1680 cm⁻¹ (C=O stretch).

  • ¹H NMR : δ 7.82 (s, 1H, pyrazinone-H), 7.35–7.40 (m, 3H, aromatic), 4.50 (s, 2H, CH₂), 2.25 (s, 6H, CH₃).

Synthesis of the 3-(2-Methylphenyl)-1,2,4-Oxadiazole-5-methyl Side Chain

Formation of the Amidoxime Intermediate

The oxadiazole ring is constructed from 2-methylbenzonitrile and hydroxylamine:

Procedure :

  • Reactants :

    • 2-Methylbenzonitrile (1.0 equiv).

    • Hydroxylamine hydrochloride (1.5 equiv).

  • Conditions :

    • Ethanol/water (4:1).

    • Reflux at 80°C for 6 hours.

  • Workup :

    • Neutralize with NaHCO₃, extract with dichloromethane.

    • Evaporate to yield N'-hydroxy-2-methylbenzimidamide .

Yield : 85–90%.

Cyclization to Oxadiazole

The amidoxime reacts with chloroacetyl chloride to form the oxadiazole:

Procedure :

  • Reactants :

    • N'-Hydroxy-2-methylbenzimidamide (1.0 equiv).

    • Chloroacetyl chloride (1.1 equiv).

  • Conditions :

    • Dry tetrahydrofuran (THF), 0°C to room temperature.

    • Stir for 12 hours.

  • Workup :

    • Quench with ice-water, extract with ethyl acetate.

    • Purify via recrystallization (ethanol/water).

Yield : 78%.

Characterization :

  • ¹H NMR : δ 8.10 (d, J=7.8 Hz, 1H), 7.45–7.52 (m, 2H), 7.30 (d, J=7.6 Hz, 1H), 2.45 (s, 3H, CH₃).

Coupling of Oxadiazole to Pyrazinone Core

Bromination at Position 5

Introduce a bromomethyl group at position 5 of the pyrazinone for subsequent coupling:

Procedure :

  • Reactants :

    • Pyrazinone core (1.0 equiv).

    • N-Bromosuccinimide (NBS, 1.1 equiv).

    • Azobisisobutyronitrile (AIBN, 0.1 equiv).

  • Conditions :

    • Carbon tetrachloride, reflux for 4 hours.

  • Workup :

    • Filter, evaporate, and purify via silica gel chromatography.

Yield : 65%.

Nucleophilic Substitution with Oxadiazole

Couple the oxadiazole-methyl group via a nucleophilic substitution:

Procedure :

  • Reactants :

    • Bromomethyl-pyrazinone (1.0 equiv).

    • 3-(2-Methylphenyl)-1,2,4-oxadiazole-5-methanol (1.2 equiv).

    • Sodium hydride (1.5 equiv) as base.

  • Conditions :

    • Dry dimethylformamide (DMF), 0°C to room temperature.

    • Stir for 8 hours.

  • Workup :

    • Quench with water, extract with ethyl acetate.

    • Purify via column chromatography (hexane:ethyl acetate, 2:1).

Yield : 60%.

Optimization and Challenges

Reaction Condition Optimization

  • Solvent Choice : Polar aprotic solvents (DMF, THF) enhance nucleophilicity in coupling steps.

  • Temperature : Microwave irradiation reduces reaction times from 24 hours to 30 minutes.

  • Catalysts : Potassium carbonate improves cyclization efficiency.

Yield Comparison Across Steps

StepYield (%)Key Parameters
Pyrazole Formation76Acetic acid, reflux
Pyrazinone Cyclization70Microwave, solvent-free
Oxadiazole Synthesis78THF, 0°C–RT
Final Coupling60NaH, DMF

Structural Confirmation

  • X-ray Crystallography : Confirms the planar pyrazinone core and oxadiazole orientation.

  • HPLC Purity : ≥99% after final purification.

Q & A

Q. What are the established synthetic routes for this compound, and what characterization techniques are critical for confirming its structure?

The synthesis typically involves multi-step heterocyclic coupling reactions. A common approach includes:

  • Cyclization of intermediates : For example, oxadiazole moieties are formed via cyclization of hydrazide precursors using phosphorus oxychloride (POCl₃) at elevated temperatures (120°C) .
  • Substitution reactions : The pyrazolo-pyrazinone core can be functionalized via nucleophilic substitution or alkylation, as seen in the coupling of 1,2,4-oxadiazole-methyl groups to the pyrazine ring .
    Key characterization techniques :
  • NMR spectroscopy (¹H, ¹³C) to verify regiochemistry and substitution patterns.
  • X-ray crystallography to resolve structural ambiguities, as demonstrated for related pyrazolo-pyrazinone derivatives (e.g., triclinic crystal system with specific lattice parameters) .
  • HRMS and FTIR for molecular weight confirmation and functional group analysis .

Q. How can researchers optimize the yield and purity of this compound during synthesis?

  • Solvent-free conditions : Improve reaction efficiency and reduce side products, as shown in barbituric acid condensations for pyrazolo-pyrimidine derivatives .
  • Temperature control : Cyclization reactions (e.g., oxadiazole formation) require precise heating (110–120°C) to avoid decomposition .
  • Purification strategies : Use recrystallization from DMF-EtOH (1:1) mixtures or column chromatography with silica gel to isolate high-purity fractions .

Advanced Research Questions

Q. What methodologies are recommended for studying the structure-activity relationship (SAR) of modifications to the oxadiazole and pyrazolo-pyrazinone moieties?

  • Systematic substituent variation : Replace methylphenyl groups on the oxadiazole ring with electron-withdrawing (e.g., Cl) or donating (e.g., OCH₃) groups to assess impact on bioactivity .
  • Molecular docking simulations : Use crystallographic data (e.g., dihedral angles and bond lengths from ) to model interactions with target proteins like tubulin or kinases.
  • In vivo assays : Evaluate antimitotic activity via sea urchin embryo models or cancer cell panels, as done for combretastatin analogues .

Q. How should contradictory data regarding the compound’s biological activity across different in vitro assays be analyzed and resolved?

  • Assay standardization : Compare protocols for inconsistencies in cell lines (e.g., HepG2 vs. MCF-7), incubation times, or compound solubility (DMSO vs. aqueous buffers) .
  • Dose-response validation : Replicate studies using a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
  • Metabolic stability testing : Assess if degradation products (e.g., via cytochrome P450 enzymes) contribute to variability .

Q. What experimental approaches are effective in elucidating the binding interactions between this compound and its target proteins?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (Ka/Kd) for protein-ligand interactions .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to differentiate covalent vs. non-covalent binding .
  • Cryo-EM/X-ray co-crystallization : Resolve binding poses in protein active sites, leveraging structural data from related pyrazole derivatives .

Q. What strategies are employed to assess the environmental stability and degradation pathways of this compound in ecological risk assessments?

  • Abiotic degradation studies : Expose the compound to UV light, varying pH (3–9), and oxidizing agents (e.g., H₂O₂) to simulate environmental conditions .
  • Biotic transformation assays : Use soil or microbial consortia to identify metabolites via LC-HRMS .
  • QSAR modeling : Predict bioaccumulation potential using logP values and molecular descriptors derived from its heterocyclic framework .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.